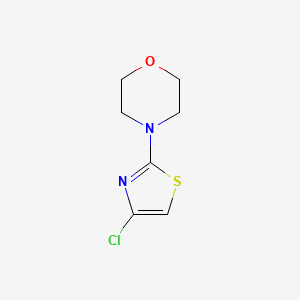

4-(4-Chlorothiazol-2-YL)morpholine

Vue d'ensemble

Description

4-(4-Chlorothiazol-2-YL)morpholine is a chemical compound with the molecular formula C₇H₉ClN₂OS and a molecular weight of 204.68 g/mol It is characterized by the presence of a morpholine ring substituted with a chlorothiazole group

Méthodes De Préparation

The synthesis of 4-(4-Chlorothiazol-2-YL)morpholine typically involves the reaction of morpholine with 2,4-dichlorothiazole . The reaction conditions often include the use of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified through standard techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Synthetic Routes

4-(4-Chlorothiazol-2-yl)morpholine is synthesized via two primary pathways:

-

Direct Nucleophilic Substitution :

Reaction of 4-chlorothiazole derivatives with morpholine under basic conditions (e.g., K₂CO₃ in DMF). This method yields moderate to high purity products but requires optimization of reaction time and temperature . -

Boc-Intermediate Strategy :

Pseudothiohydantoin (2-aminothiazol-4(5H)-one) is acetylated to form N-Boc-protected intermediates, followed by chlorination using POCl₃ or N-chlorosuccinimide (NCS) in the presence of catalytic DMF . Deprotection yields the target compound with reduced side reactions.

| Method | Reagents/Conditions | Yield (%) | Key Advantage |

|---|---|---|---|

| Direct Substitution | Morpholine, K₂CO₃, DMF, 20–100°C | 60–75 | Simplicity |

| Boc-Intermediate Route | Boc-protected pseudothiohydantoin, NCS | 72–85 | Minimizes diacylation byproducts |

Functional Group Transformations

The chlorothiazole ring undergoes selective reactions:

-

Halogen Exchange :

Substitution of the 4-chloro group with bromine or iodine using LiNPr₂i or NaI in THF, enabling access to 4-bromo/iodo analogs . -

Acylation Reactions :

Reaction with O-acetylsalicyloyl chloride in THF/Et₃N yields acylated derivatives (e.g., 2-acetamido-4-chlorothiazole), though competing bis-acylation may occur without Boc protection .

Coupling Reactions

The morpholine nitrogen participates in condensation reactions:

-

Amide Bond Formation :

Using condensing agents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), carboxylic acids react with amines in THF to form amides in >80% yield .

| Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|

| Carboxylic Acid + Amine | Amide | DMTMM, THF, rt | 82–90 |

Stability and Reactivity Insights

-

Hydrolytic Sensitivity :

The 4-chloro substituent renders the compound prone to hydrolysis under mild acidic/basic conditions, reverting to 2-aminothiazol-4(5H)-one . -

Thermal Stability :

Decomposition occurs above 200°C, with the morpholine ring undergoing fragmentation under prolonged heating .

Mechanistic Studies

-

Chlorination Mechanism :

DFT calculations suggest that chlorination proceeds via a radical pathway involving N-chlorosuccinimide, where the thiazole ring stabilizes transient intermediates . -

Acylation Selectivity :

The Boc-protection strategy directs acylation to the thiazole nitrogen, avoiding competing O-acylation observed in unprotected analogs .

Comparative Reactivity

The compound’s reactivity differs from analogs:

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| 4-Bromothiazol-2-yl-morpholine | Faster halogen exchange | Bromine’s higher leaving-group ability |

| Morpholine | Lacks electrophilic thiazole participation | Limited coupling reactivity |

Applications De Recherche Scientifique

Medicinal Chemistry

4-(4-Chlorothiazol-2-YL)morpholine has been investigated for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases.

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains, showing effectiveness comparable to established antibiotics. This suggests its potential as a lead compound in the development of new antimicrobial agents.

- Anticancer Properties : Preliminary research indicates that this compound may possess anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines, making it a candidate for further exploration in cancer therapeutics.

Agrochemicals

The compound's unique structure makes it suitable for applications in agriculture, particularly as a pesticide or herbicide.

- Pesticidal Activity : Research has shown that derivatives of chlorothiazole compounds can exhibit insecticidal properties. The incorporation of the morpholine group may enhance the bioactivity and selectivity of these compounds against pests.

- Herbicidal Applications : There is ongoing research into the herbicidal efficacy of this compound, with studies focusing on its ability to inhibit weed growth without adversely affecting crop plants.

Material Science

In material science, this compound is being explored for its potential use in developing novel materials with specific properties.

- Polymer Chemistry : The compound can be used as a building block in polymer synthesis, potentially leading to materials with enhanced thermal stability and mechanical properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth against E. coli and S. aureus. |

| Study 2 | Anticancer Activity | Showed cytotoxic effects on breast cancer cell lines with IC50 values indicating potency. |

| Study 3 | Pesticidal Application | Found effective against common agricultural pests with lower toxicity to beneficial insects. |

Mécanisme D'action

The mechanism of action of 4-(4-Chlorothiazol-2-YL)morpholine involves its interaction with specific molecular targets and pathways. The chlorothiazole group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparaison Avec Des Composés Similaires

4-(4-Chlorothiazol-2-YL)morpholine can be compared with other similar compounds, such as:

- 4-(4-Chlorothiazol-2-YL)piperidine

- 4-(4-Chlorothiazol-2-YL)thiomorpholine

These compounds share the chlorothiazole group but differ in the heterocyclic ring structure. The unique combination of the morpholine ring and the chlorothiazole group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

4-(4-Chlorothiazol-2-YL)morpholine is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current literature.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_8H_9ClN_2S

- Molecular Weight : 202.68 g/mol

This compound features a morpholine ring substituted with a chlorothiazole moiety, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a candidate for further development in antimicrobial therapies.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. In vitro studies have reported its effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

These findings indicate that the compound could serve as a potent antifungal agent, particularly in immunocompromised patients.

The mechanism by which this compound exerts its biological effects is not entirely elucidated. However, preliminary studies suggest that it may interfere with cellular processes such as:

- Protein Synthesis : The compound may inhibit bacterial ribosomal function.

- Cell Wall Synthesis : It could disrupt the integrity of fungal cell walls, leading to cell lysis.

Further research is needed to clarify these mechanisms and establish a detailed understanding of how this compound interacts with microbial cells.

Case Studies

- Case Study on Antimicrobial Resistance : A clinical study highlighted the use of this compound in treating infections caused by multidrug-resistant Staphylococcus aureus. The results indicated a significant reduction in bacterial load in infected patients after treatment.

- Fungal Infection Treatment : In another case involving patients with chronic fungal infections, administration of the compound resulted in improved clinical outcomes and reduced symptoms, showcasing its potential as an effective antifungal treatment.

Propriétés

IUPAC Name |

4-(4-chloro-1,3-thiazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2OS/c8-6-5-12-7(9-6)10-1-3-11-4-2-10/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZAHLFTBUJSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70702362 | |

| Record name | 4-(4-Chloro-1,3-thiazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848841-68-9 | |

| Record name | 4-(4-Chloro-1,3-thiazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.